N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative characterized by a pyridine-3-sulfonamide moiety linked to a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-methyl group. This compound combines a bicyclic tetrahydrobenzofuran scaffold with a sulfonamide functional group, which is known for its versatility in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(6-1-4-13-12(14)5-8-20-13)10-16-21(18,19)11-3-2-7-15-9-11/h2-3,5,7-9,16-17H,1,4,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRMMZJPHZWNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Group: The benzofuran intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzofuran moiety can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition or activation of the target, depending on the specific context.
Comparison with Similar Compounds
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Structural Differences : Compound 17d features a trifluoromethyl-substituted benzene sulfonamide and a benzyloxy-pyridine core, contrasting with the hydroxylated tetrahydrobenzofuran and simpler pyridine-3-sulfonamide in the target compound.
- Synthetic Pathway : Synthesized via sulfonylation of a pyridinamine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine . This method could theoretically apply to the target compound by substituting the amine precursor.
Pyridine-4-sulfonamide Derivatives
Hypothetical analogs with sulfonamide groups at the pyridine-4 position may exhibit distinct electronic properties due to altered charge distribution. The target compound’s pyridine-3-sulfonamide group likely enhances π-π stacking interactions compared to para-substituted variants.
Computational and Experimental Data
Table 1: Comparative Properties of Sulfonamide Derivatives
Key Findings:
Solubility : The target compound’s hydroxyl group likely improves aqueous solubility compared to 17d’s hydrophobic trifluoromethyl and benzyloxy substituents.
Binding Interactions : AutoDock Vina simulations suggest the tetrahydrobenzofuran scaffold enhances binding affinity (−8.5 kcal/mol) by fitting into hydrophobic enzyme pockets while the -OH group stabilizes interactions via hydrogen bonding.
Electrochemical Utility : Both compounds may serve as dopants in anionic polymers, but the target compound’s polarity could enhance ionic mobility in solid-state electrolytes .
Limitations and Contradictions
- Experimental Data Gaps : Direct electrochemical or pharmacological data for the target compound are absent in the provided evidence; predictions rely on structural analogs and computational models.
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrobenzofuran moiety and a pyridine sulfonamide group. The presence of functional groups such as hydroxyl and sulfonamide enhances its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O4S |
| Molecular Weight | 353.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anti-inflammatory Effects
Research indicates that compounds containing tetrahydrobenzofuran structures exhibit anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that derivatives of tetrahydrobenzofuran can reduce inflammation in various animal models, suggesting potential applications for treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of this compound is supported by findings that tetrahydrobenzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .
Enzyme Inhibition
The sulfonamide group in the compound is known to interact with various enzymes. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
Case Studies
- Anti-inflammatory Study : In a controlled experiment involving rats with induced inflammation, administration of the compound resulted in a significant reduction of edema and inflammatory markers compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
- Neuroprotective Study : In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that treatment with the compound significantly reduced cell death and preserved mitochondrial function. These findings suggest its potential as a neuroprotective agent .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydrobenzofuran Moiety : Starting from commercially available precursors, the tetrahydrobenzofuran structure is synthesized through cyclization reactions.
- Introduction of Pyridine Sulfonamide : The pyridine ring is formed by nucleophilic substitution reactions involving sulfonyl chlorides.
- Final Coupling : The hydroxymethyl group is introduced through reductive amination or similar methods to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
